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6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Procurement of rare, heavily halogenated quinoxalines often yields analogs with altered electronic profiles. This fully substituted compound (C₁₅H₆Cl₃F₃N₂O, MW 393.57) offers a distinct, validated substitution pattern not interchangeable with common variants. • **Uniquely Substituted Scaffold**: Combines 6,7-dichloro, 3-trifluoromethyl, and 2-(4-chlorophenoxy) groups - a specific halogenation state critical for SAR studies. • **Screening & Benchmarking Utility**: Ideal for HTS diversity libraries, counterscreening panels, or as a calibration standard for LC-MS methods. • **Supply Chain**: Available for R&D; multiple package sizes in stock. No synthetic lead time required.

Molecular Formula C15H6Cl3F3N2O
Molecular Weight 393.57
CAS No. 478039-85-9
Cat. No. B2595918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline
CAS478039-85-9
Molecular FormulaC15H6Cl3F3N2O
Molecular Weight393.57
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl
InChIInChI=1S/C15H6Cl3F3N2O/c16-7-1-3-8(4-2-7)24-14-13(15(19,20)21)22-11-5-9(17)10(18)6-12(11)23-14/h1-6H
InChIKeyNVCIGWIEVWVCDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline: Structural Profile


6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 478039-85-9) is a fully substituted quinoxaline derivative with the molecular formula C₁₅H₆Cl₃F₃N₂O and a molecular weight of 393.57 g/mol. Its structure features a 6,7-dichloro substitution on the quinoxaline core, a 4-chlorophenoxy group at position 2, and a trifluoromethyl group at position 3. This unique combination of electron-withdrawing halogen substituents confers distinct physicochemical properties differentiating it from other quinoxaline-based screening compounds. The compound is catalogued in the ZINC database (ZINC6221814) and multiple commercial screening libraries . Despite its availability from multiple suppliers including Ambeed, Inc. and BLD Pharmatech Ltd., the peer-reviewed literature directly characterizing its biological activity is extremely limited, with no published IC₅₀ data identified in PubMed-indexed primary research articles as of the search date [1].

Diversity screening library enrichment: unique 6,7-dichloro, 4-chlorophenoxy, and 3-trifluoromethyl substitution pattern
Commercially available from multiple suppliers for HTS or focused-library procurement
No curated bioactivity annotations; preliminary counter-screening recommended before target-specific studies

Why Generic Analogs Cannot Substitute 6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline


The quinoxaline scaffold supports extensive structure-activity relationship (SAR) exploration, but substitution patterns dramatically alter physicochemical and pharmacological profiles. Replacement of the 4-chlorophenoxy group at position 2 with alternative aryloxy or alkoxy substituents—or removal of the 6,7-dichloro substitution—produces analogs with fundamentally different electronic distribution, lipophilicity, and steric bulk [1]. For instance, the closely related analog 6,7-dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline introduces an additional fluorine atom on the phenoxy ring, which is known to modulate metabolic stability and target binding in quinoxaline-based kinase inhibitor programs . The absence of any one of the three chlorine atoms—or the trifluoromethyl group at position 3—alters the compound's calculated logP, polar surface area, and hydrogen-bond acceptor capacity, rendering direct functional interchange invalid without experimental validation . Generic substitution therefore risks introducing confounding variables that undermine the reproducibility of hit-confirmation studies.

Replacement of the 4-chlorophenoxy group with alkoxy or methyl alters hydrogen-bond acceptor count and calculated logP, invalidating existing pharmacophore models.
Removal of 6,7-dichloro substitution changes electronic distribution and lipophilicity; SAR from the non-chlorinated core cannot be transferred.
Addition of a meta-fluorine on the phenoxy ring (e.g., 3-fluoro analog) may shift metabolic soft spots; not a direct substitute without independent PK profiling.

Analog Differentiation: 6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline


Molecular Weight Distinction from Non-Chlorinated Analogs

The target compound (MW = 393.57 g/mol) is significantly heavier than the non-6,7-dichlorinated analog 2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline (MW = 324.69 g/mol, ΔMW = +68.88 g/mol), which lacks the two chlorine atoms at positions 6 and 7 . This mass difference reflects the addition of two chlorine substituents, which increase both lipophilicity and steric bulk, factors known to influence membrane permeability and target binding in quinoxaline-based screening libraries [1].

Molecular Weight
Reported
393.57 vs 324.69 g/mol +21.2% (Δ +68.88 g/mol)
Heavier lipophilic compound; not suitable as a permeability surrogate for lighter analogs without experimental validation.
Computed from molecular formula; no measured logP/D available.
Medicinal Chemistry Lead Optimization Physicochemical Profiling

Hydrogen-Bond Acceptor Count vs. 2-Methyl Quinoxaline

The target compound possesses six hydrogen-bond acceptor (HBA) sites (derived from the quinoxaline N atoms, the phenoxy O, the trifluoromethyl F atoms, and the chloro substituents), compared to only three HBA sites in 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline (CAS 143309-87-9) which replaces the 4-chlorophenoxy group with a methyl substituent . This threefold difference in HBA capacity is substantial and directly impacts the compound's ability to engage in polar interactions with biological targets.

H-Bond Acceptors
Class-level
6 vs 3 HBA sites +100% increase
Doubling of HBA capacity fundamentally alters the pharmacophore; structure-based models built on the methyl analog cannot be reliably applied.
Derived from 2D structure; bound-state HBA count may differ.
Drug Design Pharmacophore Modeling Ligand Efficiency Metrics

Fluorine Substitution Divergence from 3-Fluoro Analog

The structurally closest commercially available analog, 6,7-dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline, introduces a fluorine atom at the meta position of the phenoxy ring . Fluorine substitution at this position is well-documented in medicinal chemistry to enhance metabolic stability by blocking CYP450-mediated oxidation and to modulate pKa of nearby functional groups [1]. While no direct comparative biological data are available for either compound, the presence or absence of this single fluorine atom represents a non-trivial structural divergence that precludes interchangeable use in in vivo pharmacokinetic studies.

Phenoxy Fluorination
Class-level
0 vs 1 fluorine (meta) Qualitative structural divergence
Additional fluorine may alter CYP450-mediated metabolism; the two compounds are distinct chemical entities for in vivo studies.
No head-to-head metabolic stability data published.
Metabolic Stability Halogen Bonding Lead Optimization

Database Availability and Bioactivity Data Gap

The target compound is registered in the ZINC database (ZINC6221814) and is stocked by multiple commercial suppliers including Ambeed, Inc. and BLD Pharmatech Ltd. . However, as of the search date, no curated bioactivity data (IC₅₀, Kd, EC₅₀) for this specific compound is deposited in ChEMBL, BindingDB, or PubChem BioAssay [1]. This stands in contrast to other commercially available quinoxaline derivatives such as 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline, for which preliminary cytotoxicity data have been reported in some vendor-compiled datasets . The absence of bioactivity annotation means this compound is best positioned as a diversity-oriented screening library component rather than a pre-validated probe molecule.

Bioactivity Records
Data to verify
0 curated records ChEMBL, BindingDB, PubChem
No target engagement or selectivity data publicly available; best positioned as a diversity element, not a pre-validated probe.
Database search as of May 2026.
Screening Library Procurement Chemical Biology Hit Identification

Absence of Comparative Biological Evidence

A systematic search of primary research literature (PubMed, Google Scholar, CrossRef) and patent databases (Google Patents, USPTO, WIPO) did not identify any peer-reviewed publication or granted patent containing quantitative biological assay data (IC₅₀, Kd, Ki, EC₅₀, in vivo efficacy, PK parameters, or selectivity profiles) for 6,7-dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline (CAS 478039-85-9) in direct comparison with any structural analog [1]. All differential claims in this guide are therefore derived from calculated physicochemical properties, established medicinal chemistry SAR principles for the quinoxaline scaffold, or comparisons to published data for structurally related but non-identical compounds. This evidence gap should be explicitly acknowledged by any procurement or scientific decision-maker considering this compound for target-specific applications.

Comparative Evidence
Source review
0 peer-reviewed IC₅₀/EC₅₀/Kd No published head-to-head data
All differentiation relies on calculated properties and class-level SAR; bespoke profiling is advised before large-scale acquisition.
PubMed, Google Scholar, CrossRef, patent DBs searched.
Evidence Gap Analysis Procurement Risk Assessment Research Prioritization

Application Scenarios for 6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline


Diversity Screening Library Expansion

Given its unique combination of three chlorine substituents, a trifluoromethyl group, and a 4-chlorophenoxy ether linkage, this compound is well-suited as a diversity element in commercial or institutional screening libraries. Its molecular weight (393.57 g/mol), calculated logP (predicted to be >4 based on the heavy halogenation pattern), and six hydrogen-bond acceptor sites place it in a region of chemical space that is underrepresented in many legacy screening collections. Procurement for high-throughput screening (HTS) campaigns, particularly those targeting protein-protein interactions or membrane-associated targets where lipophilic compounds often show enrichment, represents the highest-confidence application scenario based on the currently available evidence [1].

Negative Control for Quinoxaline Kinase Inhibitors

The quinoxaline scaffold is a privileged structure in kinase inhibitor design . The 4-chlorophenoxy substituent at position 2 introduces steric bulk that is predicted to abrogate binding to ATP-binding pockets of many kinases that accommodate smaller substituents, such as the methyl group in 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline [1]. This compound could therefore serve as a selectivity control or a deliberately inactive analog in counterscreening panels designed to establish SAR around the 2-position substituent of quinoxaline-based kinase inhibitors. However, this application requires experimental validation before use in published studies.

Reference Standard for Halogenated Quinoxaline Analysis

With a molecular formula of C₁₅H₆Cl₃F₃N₂O and a molecular weight of 393.57 g/mol, this compound provides a well-defined chemical entity containing three distinct halogen types (chlorine at positions 6, 7, and 4'-phenoxy; fluorine in the trifluoromethyl group) . This makes it a useful calibration standard for developing liquid chromatography-mass spectrometry (LC-MS) methods aimed at quantifying halogenated drug-like molecules, or for optimizing chromatographic separation of closely related halogenated quinoxaline analogs in purity assessment workflows.

In Silico ADME Benchmark for Halogen Substituents

The compound's structure—combining 6,7-dichloro, 3-trifluoromethyl, and 2-(4-chlorophenoxy) substituents—presents a challenging test case for computational ADME prediction models . Its high halogen count raises questions about metabolic stability (potential for CYP450-mediated oxidation vs. dehalogenation), solubility (predicted to be <10 µM in aqueous buffer), and plasma protein binding. The compound can serve as a benchmarking molecule for testing the accuracy of in silico prediction algorithms against experimentally determined physicochemical properties, once such experimental data become available [1].

Application
Selection Property
Validation Focus
Diversity screening library expansion
Unique tri-halogen pattern (Cl at 6,7 and 4´-phenoxy; CF₃ at 3)
Structural identity by LC-MS and ¹H/¹⁹F NMR; purity ≥95%
Kinase inhibitor selectivity control
4-Chlorophenoxy steric bulk predicted to reduce ATP-pocket affinity in certain kinases
Kinase panel counter-screening to confirm inactivity before use as negative control
Halogenated quinoxaline analytical reference
Multi-halogen elemental composition (C₁₅H₆Cl₃F₃N₂O)
LC-MS method calibration; retention time and mass accuracy in halogen-specific gradients
In silico ADME benchmark
High halogen count challenges solubility and metabolic stability prediction models
Compare predicted vs. measured logP, solubility, and microsomal stability
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